ABT-767

Catalog No.
S548566
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ABT-767

Product Name

ABT-767

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ABT767; ABT 767; ABT-767

Description

The exact mass of the compound ABT-767 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ABT-767 is a novel compound classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily developed for the treatment of various cancers, particularly those associated with genetic mutations like BRCA1 and BRCA2. This compound has garnered attention for its potential to enhance the efficacy of chemotherapy by targeting DNA repair mechanisms in cancer cells. By inhibiting the PARP enzymes, ABT-767 disrupts cancer cells' ability to repair DNA damage, leading to increased cytotoxicity, especially in tumors that are already compromised in their DNA repair capabilities due to mutations or other factors .

ABT-767 exhibits significant biological activity as a PARP inhibitor, showing promise in preclinical and clinical studies. In a Phase 1 clinical trial, it demonstrated an objective response rate of approximately 21% in patients with advanced solid tumors, particularly those with ovarian cancer linked to BRCA mutations . The compound's efficacy is enhanced when combined with DNA-damaging agents, indicating its role in overcoming tumor resistance to chemotherapy . Additionally, it has been noted that patients with homologous recombination deficiency exhibited longer progression-free survival rates when treated with ABT-767 .

The synthesis of ABT-767 involves several steps that typically include:

  • Formation of the Core Structure: Utilizing known synthetic routes for naphthyridine derivatives.
  • Functionalization: Introducing various substituents to optimize biological activity.
  • Purification: Employing chromatographic techniques to isolate the desired compound.
  • Characterization: Using methods such as nuclear magnetic resonance and mass spectrometry to confirm the structure and purity.

Specific details on the synthesis process may be proprietary or detailed in patent literature .

ABT-767 is primarily used in oncology for treating cancers that are sensitive to PARP inhibition, particularly:

  • Ovarian cancer
  • Breast cancer
  • Prostate cancer
  • Other solid tumors with BRCA mutations

Its role as a combination therapy with other chemotherapeutic agents is under investigation, aiming to improve patient outcomes by enhancing tumor response rates and reducing resistance .

Interaction studies involving ABT-767 have shown that it can enhance the cytotoxic effects of various chemotherapeutic agents. These studies typically focus on:

  • Synergistic Effects: Evaluating how ABT-767 interacts with other drugs like platinum-based agents.
  • Pharmacokinetics: Understanding how food and other substances affect the bioavailability and metabolism of ABT-767.
  • Adverse Effects: Monitoring treatment-related adverse events such as anemia and fatigue during clinical trials .

Several compounds share structural or functional similarities with ABT-767, primarily within the realm of PARP inhibitors. Here are some notable examples:

Compound NameClassUnique Features
TalazoparibPARP inhibitorPotent against tumors with homologous recombination deficiency; distinct structure allows for unique binding properties .
OlaparibPARP inhibitorFirst-in-class; widely studied; used for BRCA-mutated cancers but has different pharmacokinetic profiles .
NiraparibPARP inhibitorShows efficacy across multiple cancer types; unique dosing regimen compared to ABT-767 .
RucaparibPARP inhibitorApproved for use in ovarian cancer; has specific indications based on genetic testing .

ABT-767 stands out due to its specific design aimed at enhancing cytotoxicity while potentially having a more favorable safety profile compared to some existing therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types